molecular formula C10H8N2OS B2868563 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol CAS No. 1598405-68-5

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2868563
CAS No.: 1598405-68-5
M. Wt: 204.25
InChI Key: KNRDDHQQKURIEX-VOTSOKGWSA-N
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Description

5-[(E)-2-Phenylethenyl]-1,3,4-oxadiazole-2-thiol (CAS 1598405-68-5) is a synthetically versatile small molecule with a molecular formula of C10H8N2OS and a molecular weight of 204.25 g/mol . It belongs to the 1,3,4-oxadiazole family, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. This compound features a (E)-stilbene-like styryl moiety, which can contribute to its potential interactions with biological targets. Derivatives of 1,3,4-oxadiazole-2-thiol are of significant research value in drug discovery, particularly as inhibitors of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase . Inhibiting these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it helps to reduce postprandial hyperglycemia . The thiol group attached to the oxadiazole ring is a key functional moiety that not only allows for further derivatization but may also contribute to antioxidant activity due to its proton-donating potential . Beyond antidiabetic research, analogous 1,3,4-oxadiazole compounds have demonstrated potential as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating broad utility in biochemical and pharmacological studies . The (E)-configured styryl substituent at the 5-position of the oxadiazole ring makes this compound a valuable intermediate for synthesizing more complex derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRDDHQQKURIEX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333692
Record name 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1598405-68-5
Record name 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenylethenyl group: This step often involves a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.

    Addition of the hydrosulfide group: This can be done by treating the oxadiazole derivative with a suitable thiol reagent under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the oxadiazole ring.

    Substitution: Substituted phenylethenyl derivatives.

Scientific Research Applications

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The hydrosulfide group can participate in redox reactions, influencing the activity of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 3. Key analogs include:

Compound Name Substituent at Position 5 Key Structural Feature
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Pyridinyl (electron-deficient) Enhanced polarity; H-bonding capacity
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol 3-Pyridinyl (meta-substituted) Altered electronic distribution
5-Benzyl-1,3,4-oxadiazole-2-thiol Benzyl (non-conjugated) Lipophilic; moderate reactivity
5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol Nitrostyryl (electron-withdrawing) Strong electron-withdrawing effects
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol Halogenated aryl Increased steric bulk; halogen bonding

Key Observations :

  • Electronic Effects: The styryl group in the target compound introduces extended conjugation, likely lowering the HOMO-LUMO gap compared to benzyl or pyridyl analogs, as seen in similar quinoline-oxadiazole hybrids .
  • Polarity : Pyridinyl derivatives exhibit higher polarity due to the nitrogen atom, enhancing solubility in polar solvents .
  • Steric Hindrance : Halogenated aryl substituents (e.g., 2-chloro-4,5-dimethylphenyl) reduce enzymatic binding efficiency in some cases .
Antifungal Activity
  • 5-(4-(1H-Benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol (): Exhibited moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the benzimidazole moiety enhancing target binding.
  • 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol (): Limited antifungal data, but pyridinyl groups often improve membrane penetration .
Anticancer Activity
  • Pyrimidine-linked oxadiazoles (): Demonstrated cytotoxicity (IC₅₀ = 8–22 µM) against MCF-7 breast cancer cells via apoptosis induction.
  • Indolin-2-one derivatives (): Oxadiazole-thiol conjugates showed selective toxicity against HeLa cells (IC₅₀ = 12 µM) through ROS generation.
Enzyme Inhibition
  • 5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives (): Weak AChE inhibition (IC₅₀ > 100 µM), suggesting electron-withdrawing groups may reduce activity.
  • 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (): Not directly tested, but pyridinyl analogs often exhibit improved enzyme binding due to H-bonding .
Physicochemical Properties
Compound Melting Point (°C) Solubility Profile
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol 231 Moderate in DMSO
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Not reported High in polar aprotic solvents
5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol 156–158 Low in water; high in acetone

The styryl group in the target compound likely increases hydrophobicity, reducing aqueous solubility compared to pyridinyl analogs.

Biological Activity

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6N2OS\text{C}_8\text{H}_6\text{N}_2\text{OS}

This structure features a phenyl group attached to an ethenyl moiety and a thiol functional group, which may contribute to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds incorporating the oxadiazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A series of oxadiazole derivatives were synthesized and screened for their anticancer activity against human breast cancer (MCF-7) and liver cancer (HEPG2) cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values in the micromolar range. The presence of substituents on the oxadiazole ring was found to enhance activity .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHEPG210
This compoundMCF-78

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that oxadiazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Findings : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiviral Activity

The antiviral potential of oxadiazole derivatives has been investigated in relation to various viral infections. Notably, some compounds have been identified as inhibitors of viral polymerases.

  • Research Insight : A study focusing on dengue virus polymerase revealed that derivatives similar to this compound showed promising inhibitory effects with submicromolar activity against all four serotypes of the dengue virus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of oxadiazole compounds. Modifications at specific positions on the oxadiazole ring can significantly influence their biological activities.

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance the reactivity and selectivity of these compounds.
  • Thiol Group Role : The thiol moiety is believed to play a critical role in mediating biological interactions and enhancing solubility.

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